molecular formula C14H19NO B11948694 2-(N-cyclohexylethanimidoyl)phenol CAS No. 79602-24-7

2-(N-cyclohexylethanimidoyl)phenol

Cat. No.: B11948694
CAS No.: 79602-24-7
M. Wt: 217.31 g/mol
InChI Key: ZCCKPCBSASQBNL-UHFFFAOYSA-N
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Description

2-[(1Z)-N-cyclohexylethanimidoyl]phenol is an organic compound that features a phenol group and an imidoyl group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1Z)-N-cyclohexylethanimidoyl]phenol typically involves the reaction of cyclohexylamine with an appropriate aldehyde or ketone to form the imidoyl intermediate. This intermediate is then reacted with a phenol derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-[(1Z)-N-cyclohexylethanimidoyl]phenol may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield. The use of automated systems and advanced monitoring techniques helps optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[(1Z)-N-cyclohexylethanimidoyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and their derivatives.

    Substitution: Various substituted phenols, depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-[(1Z)-N-cyclohexylethanimidoyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imidoyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1Z)-N-cyclohexylethanimidoyl]aniline
  • **2-[(1Z)-N-cyclohexylethanimidoyl]benzene
  • **2-[(1Z)-N-cyclohexylethanimidoyl]naphthalene

Uniqueness

2-[(1Z)-N-cyclohexylethanimidoyl]phenol is unique due to the presence of both a phenol group and an imidoyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and makes this compound a valuable tool in various fields of research and industry .

Properties

CAS No.

79602-24-7

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-(N-cyclohexyl-C-methylcarbonimidoyl)phenol

InChI

InChI=1S/C14H19NO/c1-11(13-9-5-6-10-14(13)16)15-12-7-3-2-4-8-12/h5-6,9-10,12,16H,2-4,7-8H2,1H3

InChI Key

ZCCKPCBSASQBNL-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1CCCCC1)C2=CC=CC=C2O

Origin of Product

United States

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